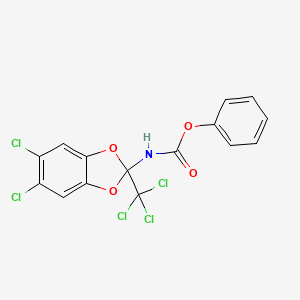
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, dichloro substituents, and a trichloromethyl group attached to a benzodioxole ring. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This is followed by the introduction of the dichloro and trichloromethyl groups through chlorination reactions. The final step involves the formation of the carbamate group by reacting the intermediate compound with phenyl isocyanate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The dichloro and trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in alcohol.
Major Products Formed
Oxidation: Formation of phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarboxylic acid.
Reduction: Formation of phenyl 5,6-dichloro-2-(methyl)-1,3-benzodioxol-2-ylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate can be compared with other similar compounds such as:
5,6-Dichloro-3-phenyl-2-indolinone: Shares the dichloro and phenyl groups but differs in the core structure.
Ethiprole: Contains dichloro and trichloromethyl groups but has a different overall structure and is used as an insecticide.
Properties
CAS No. |
321679-62-3 |
|---|---|
Molecular Formula |
C15H8Cl5NO4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
phenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate |
InChI |
InChI=1S/C15H8Cl5NO4/c16-9-6-11-12(7-10(9)17)25-15(24-11,14(18,19)20)21-13(22)23-8-4-2-1-3-5-8/h1-7H,(H,21,22) |
InChI Key |
VMRYITBBXYPFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















